7-(4-methoxyphenyl)-8H-pteridin-4-one
Description
7-(4-Methoxyphenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridine core (a bicyclic structure composed of pyrazine and pyrimidine rings) substituted with a 4-methoxyphenyl group at the 7-position. Pteridine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)10-6-14-11-12(17-10)15-7-16-13(11)18/h2-7H,1H3,(H,15,16,17,18) |
InChI Key |
FKFAQZNAGZEATC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structure Variations
- Pteridin-4-one vs. Pyrido-Pyrimidinones: The pyrido[3,4-d]pyrimidin-4-one core in Compound 51c shares a similar fused-ring system but lacks the pyrazine ring of pteridine. This difference may alter electron distribution, affecting interactions with enzymatic targets .
- Chromene/Chromen-4-one Derivatives : UCPH-101 and the chromen-4-one in exhibit planar aromatic systems with conjugated double bonds, which may enhance π-π stacking in protein binding compared to the pteridine core. UCPH-101's EAAT1 inhibition highlights the role of the 4-methoxyphenyl group in transporter modulation .
Substituent Effects
- Methoxyphenyl Positioning : In this compound, the substituent is at the 7-position, whereas UCPH-101 places it at the 4-position. Positional differences can drastically alter steric and electronic interactions with biological targets.
- Hydrophilic vs. Hydrophobic Groups : The benzopyran-4-one derivative (Compound 1) includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound .
Research Findings and Data
Physicochemical Properties
| Property | This compound | UCPH-101 | Compound 1 |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (highly lipophilic) | ~1.8 (polar) |
| Solubility | Low in aqueous media | Low | Moderate in DMSO/EtOH |
| Thermal Stability | Stable up to 250°C (inferred) | Stable (chromene core) | Sensitive to oxidation |
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